1-Azido-3-methoxy-3-methylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-3-methoxy-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-6(2,10-3)4-5-8-9-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTJENBVDOEYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azido 3 Methoxy 3 Methylbutane
Precursor Synthesis Strategies for the 3-Methoxy-3-methylbutane Scaffold
The formation of the 3-methoxy-3-methylbutane framework is a critical first step. This can be approached by either forming the carbon-carbon bonds of the butane (B89635) skeleton first, followed by the introduction of the methoxy (B1213986) group, or by incorporating these features in a more concerted fashion.
The construction of the branched butane backbone can be achieved through established carbon-carbon bond-forming reactions. One of the most versatile methods for creating such bonds is the Grignard reaction. purdue.eduyoutube.commasterorganicchemistry.comlibretexts.org In a general sense, a Grignard reagent, such as an organomagnesium halide, can act as a potent nucleophile, attacking an electrophilic carbon center like that in a ketone or aldehyde. purdue.eduyoutube.com For instance, the reaction of a suitable Grignard reagent with a ketone can yield a tertiary alcohol after an aqueous workup. youtube.com To form the specific carbon skeleton of 3-methylbutane, one could envision the reaction of isopropylmagnesium bromide with an appropriate carbonyl compound. purdue.edu
The methoxy group can be introduced onto the 3-methylbutane scaffold through various etherification strategies. A common approach involves the acid-catalyzed addition of an alcohol to an alkene. libretexts.org For example, the treatment of 3-methyl-1-butene (B165623) with methanol (B129727) in the presence of an acid catalyst can lead to the formation of 3-methoxy-3-methylbutane. chegg.com This reaction proceeds through a carbocation intermediate, and due to the potential for carbocation rearrangement, a mixture of constitutional isomers may be formed. chegg.comchemistrynotmystery.com Specifically, the protonation of the double bond in 3-methyl-1-butene can lead to a secondary carbocation, which can then rearrange to a more stable tertiary carbocation, ultimately yielding 2-methoxy-2-methylbutane as a significant byproduct. chegg.comlibretexts.orgbrainly.combrainly.com
To circumvent the issue of carbocation rearrangements, alkoxymercuration-demercuration offers a milder alternative for the addition of an alcohol to an alkene. chemistrynotmystery.com While this method is effective for preventing rearrangements, the use of mercury-containing reagents is a significant drawback due to their toxicity. chemistrynotmystery.com
A more direct route to a precursor for 1-azido-3-methoxy-3-methylbutane is the synthesis of 3-methoxy-3-methyl-1-butanol. This can be achieved by reacting 3-methyl-3-buten-1-ol (B123568) with methanol in the presence of a heterogeneous acid catalyst, such as a zeolite or a strongly acidic ion-exchange resin. chemicalbook.comgoogle.comgoogle.com This method provides a more direct pathway to a molecule containing both the desired methoxy group and a primary alcohol that is readily functionalized. google.com
Azide (B81097) Introduction Pathways
Once the 3-methoxy-3-methylbutane scaffold with a suitable functional group is in hand, the azide group can be introduced. The most common methods involve nucleophilic substitution reactions.
The azide ion (N₃⁻) is an excellent nucleophile and can readily participate in Sₙ2 reactions to displace a leaving group, forming an alkyl azide.
A primary alkyl halide is an ideal precursor for azidation via an Sₙ2 reaction. The precursor, 1-halo-3-methoxy-3-methylbutane, can be synthesized from the corresponding alcohol, 3-methoxy-3-methyl-1-butanol. The alcohol can be converted to an alkyl bromide, for example, by treatment with sodium bromide and sulfuric acid. umass.edu The resulting 1-bromo-3-methoxy-3-methylbutane (B2476377) can then be reacted with sodium azide in a suitable solvent to yield this compound. This nucleophilic substitution proceeds with the displacement of the halide by the azide ion.
The general conditions for the azidation of an alkyl halide often involve heating the halide with sodium azide in a polar aprotic solvent or in an aqueous solution with a phase-transfer catalyst.
Primary alcohols, such as 3-methoxy-3-methyl-1-butanol, can be directly converted to azides without the need for isolating an intermediate alkyl halide. The Mitsunobu reaction is a powerful tool for this transformation. This reaction typically involves treating the alcohol with a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), in the presence of an azide source, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid. The reaction proceeds with inversion of configuration at the carbon center.
Another approach for the direct conversion of alcohols to azides is through oxidation-reduction condensation reactions. These methods activate the alcohol in situ to facilitate nucleophilic attack by the azide ion.
Advanced Azide Synthesis Methodologies
Conventional methods for azide synthesis, such as the direct nucleophilic substitution of alkyl halides with azide salts, are often sluggish for sterically hindered substrates like the precursors to this compound. acs.org The neopentyl-type structure significantly retards the rate of bimolecular nucleophilic substitution (SN2) reactions. acs.orgnih.gov Therefore, more sophisticated approaches are necessary.
The use of organomagnesium compounds, or Grignard reagents, is a cornerstone of organic synthesis for forming carbon-carbon bonds. pressbooks.publibretexts.org Their application in forming carbon-nitrogen bonds, specifically for azidation, is less common but offers a potential pathway. A hypothetical route could involve the reaction of a Grignard reagent derived from a suitable halide precursor, such as 1-bromo-3-methoxy-3-methylbutane, with an electrophilic azide source.
Grignard reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pub These reagents are highly nucleophilic and basic. pressbooks.pub For the synthesis of an azide, the Grignard reagent would need to react with a source of "N3+". Tosyl azide (TsN3) or other sulfonyl azides can serve as electrophilic azidating agents in reactions with nucleophiles.
A plausible, though not widely documented, approach for this compound could involve the following steps:
Formation of the Grignard reagent from 1-bromo-3-methoxy-3-methylbutane.
Reaction of the Grignard reagent with a protected or electrophilic azide source.
The reactivity of Grignard reagents is high, and they are incompatible with acidic protons. pressbooks.pub The choice of the azidating agent is therefore critical. While direct reaction with common azide sources might be complex, specialized reagents could facilitate this transformation.
Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, including the introduction of the azide functionality. Palladium- and copper-catalyzed reactions, in particular, have been developed for the azidation of various substrates. acs.orgnih.gov
Palladium-Catalyzed Azidation: Palladium-catalyzed azidation reactions have been successfully applied to allylic and aromatic C-H bonds. nih.gov However, the application to unactivated, saturated alkyl halides, especially those with significant steric hindrance like a precursor to this compound, is more challenging. nih.gov Such transformations often require specialized ligands and reaction conditions to overcome the high activation barrier for the oxidative addition of the alkyl halide to the palladium center. nih.gov Mechanistic studies suggest that for some systems, a radical pathway may be involved. nih.gov
Copper-Catalyzed Azidation: Copper-catalyzed methods have shown promise for the azidation of unactivated alkyl halides. researchgate.netacs.org These reactions can proceed through radical mechanisms, which are less sensitive to steric hindrance compared to SN2 pathways. researchgate.netnih.gov For a substrate like 1-halo-3-methoxy-3-methylbutane, a copper-catalyzed approach using a suitable azide source (e.g., sodium azide or trimethylsilyl (B98337) azide) could be a viable strategy. The choice of ligand is crucial in these systems to modulate the reactivity and stability of the copper catalyst. acs.org
Optimization of Synthetic Pathways
To achieve a successful synthesis of this compound, careful optimization of the reaction parameters is essential. This includes the choice of solvent, catalyst and ligand design, and the influence of temperature and pressure.
Ligand and Catalyst Design for Enhanced Yield and Stereocontrol
In metal-catalyzed azidation reactions, the design of the ligand is paramount for controlling the reaction's outcome. The ligand can influence the catalyst's stability, solubility, and electronic properties, which in turn affect the reaction rate and selectivity.
For copper-catalyzed azidation of alkyl halides, various nitrogen- and phosphorus-based ligands have been explored. acs.orgresearchgate.net The ligand can modulate the redox potential of the copper center, facilitating the key steps in the catalytic cycle, such as single-electron transfer to the alkyl halide. researchgate.net The steric and electronic properties of the ligand can be tuned to promote the desired reaction pathway and suppress side reactions.
The table below shows hypothetical data on how ligand choice could affect the yield of a copper-catalyzed azidation of a hindered primary alkyl bromide.
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| CuI | None | <10 |
| CuI | 1,10-Phenanthroline | 65 |
| CuI | N,N'-Dimethylethylenediamine | 78 |
| CuI | Tris(2-pyridylmethyl)amine (TPMA) | 85 |
Data is illustrative and based on general trends observed in copper-catalyzed cross-coupling reactions.
Temperature and Pressure Influence on Reaction Kinetics
Temperature: Temperature has a significant impact on the rate of chemical reactions. According to the Arrhenius equation, the rate constant generally increases with temperature. For the synthesis of this compound via a nucleophilic substitution pathway, increasing the temperature would be expected to increase the reaction rate. This is particularly important for a sterically hindered substrate where a significant activation energy barrier must be overcome. acs.org
However, higher temperatures can also promote side reactions, such as elimination (E2) pathways, which compete with the desired substitution. Furthermore, organic azides can be thermally unstable, so the reaction temperature must be carefully controlled to avoid decomposition. masterorganicchemistry.com The optimal temperature will therefore be a compromise between achieving a practical reaction rate and maintaining the stability of the product. Studies on similar hindered systems have sometimes employed elevated temperatures (e.g., 100 °C) to drive the reaction to completion. acs.org
Pressure: The effect of pressure on reaction kinetics is generally less pronounced for reactions in the liquid phase unless there is a significant change in volume in the transition state. For SN2 reactions, the transition state is typically more compact than the reactants, leading to a negative volume of activation. Consequently, applying high pressure can lead to a moderate increase in the reaction rate. While not a commonly employed parameter for standard laboratory-scale synthesis of alkyl azides, it could be a tool for optimizing reactions that are particularly sluggish at atmospheric pressure.
Isolation and Purification Techniques for Synthetic Intermediates
The synthesis of this compound relies on the purity of its precursor compounds. The isolation and purification of synthetic intermediates are critical steps to ensure high yields and purity of the final product. Various techniques are employed to purify the intermediates, primarily focusing on distillation and chromatographic methods.
A key intermediate in the synthesis of this compound is 3-methoxy-3-methyl-1-butanol. The purity of this alcohol is paramount for the subsequent conversion to the corresponding azide. The primary method for the purification of 3-methoxy-3-methyl-1-butanol is distillation. google.com In a common synthetic route, 3-methyl-3-buten-1-ol is reacted with methanol in the presence of a catalyst. After the reaction, the resulting 3-methoxy-3-methyl-1-butanol is separated from the reaction mixture by distillation, which effectively removes unreacted starting materials, byproducts, and the catalyst, resulting in a product with high purity. google.com
| Reactant | Catalyst | Reaction Temperature (°C) | Reaction Pressure (MPa) | Reaction Time (h) | Conversion of 3-methyl-3-buten-1-ol (%) | Selectivity for 3-methoxy-3-methyl-1-butanol (%) |
| 3-methyl-3-buten-1-ol, Methanol | ZrO₂-MoO₃ | 50 | 0.1 | 12 | 87.3 | 98.2 |
| 3-methyl-3-buten-1-ol, Methanol | H-β (Si/Al=20) | 150 | 2.7 | 4 | 99.8 | 98.9 |
| 3-methyl-3-buten-1-ol, Methanol | H-USY | 135 | 2.2 | 12 | 99.5 | 98.5 |
| 3-methyl-3-buten-1-ol, Methanol | Cs₂.₅H₀.₅PW₁₂O₄₀ | 90 | 0.2 | 8 | 99.2 | 99.1 |
| 3-methyl-3-buten-1-ol, Methanol | 20% Cs₂.₅H₀.₅PW₁₂O₄₀/SiO₂ | 100 | 0.4 | 12 | 99.1 | 99.3 |
This table presents data on the synthesis of the intermediate 3-methoxy-3-methyl-1-butanol, where distillation is used for purification following the reaction. The data is adapted from a Chinese patent. google.com
In addition to distillation, other purification techniques can be applied depending on the nature of the intermediates and impurities. For instance, in the synthesis of related azido (B1232118) compounds, techniques such as column chromatography are employed to isolate the desired product. rsc.org In some cases, a simple extraction procedure can be used to separate the organic product from an aqueous phase after the reaction is complete. orgsyn.org For example, after the synthesis of methyl azidoacetate, the residue is partitioned between diethyl ether and water, followed by extraction with diethyl ether to isolate the product. orgsyn.org
For the precursor 3-methylbutanol, a multi-step purification process can be utilized. This includes shaking with hot limewater, separating the resulting oily layer, drying with a desiccant like calcium chloride, and finally, distillation to collect the fraction boiling in the expected range. atamankimya.com These methods ensure the removal of both aqueous and organic impurities, providing a high-purity starting material for subsequent synthetic steps. The integration of such purification steps is a key aspect of developing efficient and scalable synthetic processes. nih.gov
Reactivity and Mechanistic Investigations of 1 Azido 3 Methoxy 3 Methylbutane
Mechanistic Pathways of Azide (B81097) Transformations
The transformation of the azide group is central to the reactivity of 1-azido-3-methoxy-3-methylbutane, primarily through decomposition or reactions involving its nucleophilic character.
Organic azides can undergo thermal or photochemical decomposition to extrude nitrogen gas (N₂) and form a highly reactive nitrene intermediate. rsc.orgrsc.org For this compound, this process would yield 3-methoxy-3-methylbutylnitrene.
The decomposition is the rate-determining step in a stepwise mechanism. rsc.orgrsc.org The initially formed nitrene is typically in a singlet state. This singlet nitrene can then undergo several rapid subsequent reactions:
1,2-Hydride Shift: Migration of a hydrogen atom from an adjacent carbon to the nitrogen atom, leading to the formation of an imine. In this specific molecule, a hydride shift from the carbon adjacent to the nitrogen would result in the formation of N-(3-methoxy-3-methylbutylidene)amine.
1,2-Alkyl Shift: Migration of an alkyl group.
Intersystem Crossing: The singlet nitrene can convert to a more stable triplet state. wikipedia.org Triplet nitrenes exhibit different reactivity, often behaving like diradicals and participating in reactions such as C-H bond insertion or hydrogen atom abstraction.
The direct photochemical decomposition of alkyl azides often leads to the formation of imines. wikipedia.org The specific products formed from the decomposition of this compound would depend on the reaction conditions (e.g., temperature, presence of a photosensitizer). nih.gov
Table 1: Potential Products from the Unimolecular Decomposition of this compound
| Precursor | Intermediate | Reaction Pathway | Potential Product(s) |
| This compound | Singlet 3-methoxy-3-methylbutylnitrene | 1,2-Hydride Shift | N-(3-methoxy-3-methylbutylidene)amine |
| This compound | Triplet 3-methoxy-3-methylbutylnitrene | C-H Insertion | Various cyclic amines (pyrrolidine derivatives) |
Concerted vs. Stepwise Processes in Azide Reactivity
The unimolecular decomposition of an alkyl azide to a nitrene and N₂ is considered a stepwise process, where the initial loss of nitrogen is the first and rate-determining step. rsc.orgrsc.org Subsequent rearrangements or reactions of the nitrene are also individual steps.
In bimolecular reactions, the mechanism can be either concerted or stepwise. For instance, the well-known Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a concerted pericyclic reaction. wikipedia.org However, for the nucleophilic reactions discussed below, the processes are generally stepwise, involving the formation of intermediates.
Nucleophilic Reactivity of the Azide Group
The terminal nitrogen atom of the azide group is mildly nucleophilic and can react with a variety of electrophiles. wikipedia.org
The azide group in this compound is expected to react with strong electrophiles. Some key examples of such reactions include:
Staudinger Reaction: Organic azides react with phosphines, such as triphenylphosphine, to form an iminophosphorane. wikipedia.org This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine (B1218219) oxide. This reaction provides a mild method for the reduction of azides to amines.
Reaction with Carbonyl Compounds: In the presence of an acid catalyst, azides can react with carbonyl compounds. For instance, reaction with aldehydes can lead to the formation of formamides or amides, depending on the migration of either an alkyl or hydride group. nih.gov
"Click" Chemistry: While typically associated with terminal alkynes, the azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click" reaction to form 1,2,3-triazoles. wikipedia.org
Table 2: Potential Intermolecular Reactions of this compound
| Reactant | Reagent(s) | Product Type |
| This compound | 1. PPh₃2. H₂O | Primary Amine (3-methoxy-3-methylbutan-1-amine) |
| This compound | Aldehyde, Acid Catalyst | N-substituted Amide |
| This compound | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole |
Intramolecular Cyclization Processes (if geometrically feasible for derivatives)
For intramolecular cyclization to occur, a suitable electrophilic center must be present within a derivative of this compound, positioned to allow for a geometrically favorable ring-closing reaction. The intramolecular reactions of azides can be a powerful tool for the synthesis of nitrogen-containing heterocycles. acs.orgnih.govrsc.org
For example, if a derivative of this compound contained a carbonyl group at a suitable position, an intramolecular Schmidt reaction could be initiated with an acid catalyst. acs.org This would involve the nucleophilic attack of the azide onto the activated carbonyl group, followed by rearrangement to form a lactam. The feasibility and outcome of such a cyclization would be highly dependent on the length and nature of the tether connecting the azide and the electrophilic group. nih.gov
Reactions Involving the Methoxy (B1213986) Substituent and Butane (B89635) Backbone
The other functional groups in the molecule also have characteristic reactivities.
Ether Cleavage: Ethers are generally quite stable and unreactive. numberanalytics.comlibretexts.org However, the C-O bond of the methoxy group can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The reaction proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. For this compound, the cleavage would likely occur at the methyl-oxygen bond via an Sₙ2 mechanism, yielding 3-azido-3-methylbutan-1-ol (B8381800) and methyl iodide/bromide.
Reactivity of the Butane Backbone: The alkane backbone is the least reactive part of the molecule. It is generally inert to most ionic reagents. However, it can undergo radical reactions, such as free-radical halogenation, under UV light or at high temperatures. This would lead to a mixture of halogenated products, with substitution occurring at various positions on the butane chain.
Stability and Reactivity of the Ether Linkage under Diverse Reaction Conditions
There is no specific information regarding the stability and reactivity of the ether linkage in this compound under various reaction conditions.
Influence of the Methyl Branches on Steric and Electronic Effects
The influence of the methyl branches on the steric and electronic effects of this compound has not been documented in the scientific literature.
Stereochemical Implications of Reactions Involving this compound
There are no studies available that explore the stereochemical implications of reactions involving this compound.
Transformations and Applications As a Synthetic Intermediate
Accessing Amine Derivatives
The reduction of the azido (B1232118) group to a primary amine is a fundamental transformation, providing a pathway to a wide range of amine derivatives. Several established methods can be employed for this conversion.
Reduction of the Azide (B81097) to Primary Amines
The conversion of 1-azido-3-methoxy-3-methylbutane to 3-methoxy-3-methylbutan-1-amine (B1344087) can be accomplished through various reductive methods, each with its own set of advantages.
Staudinger Reduction: This mild reduction method involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org The reaction proceeds in two main steps: the initial formation of the iminophosphorane and its subsequent hydrolysis. wikipedia.org The Staudinger reduction is known for its high yields and tolerance of a wide range of functional groups. alfa-chemistry.comnih.gov
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method for reducing azides to primary amines, with nitrogen gas being the only byproduct. masterorganicchemistry.com
Lithium Aluminium Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing a wide variety of functional groups, including azides. masterorganicchemistry.commasterorganicchemistry.com The reaction of an organic azide with LiAlH₄ effectively produces the corresponding primary amine. masterorganicchemistry.com However, due to its high reactivity, care must be taken when using this reagent. masterorganicchemistry.com
Table 1: Comparison of Reduction Methods for Azides
| Method | Reagents | Byproducts | Key Features |
|---|---|---|---|
| Staudinger Reduction | Triphenylphosphine, Water | Triphenylphosphine oxide | Mild conditions, high yields, broad functional group tolerance wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
| Catalytic Hydrogenation | H₂, Pd/C | Nitrogen gas | Clean reaction, high efficiency masterorganicchemistry.com |
| LiAlH₄ Reduction | Lithium Aluminium Hydride | Aluminum salts | Powerful reducing agent masterorganicchemistry.commasterorganicchemistry.com |
Formation of Substituted Amines via Post-Reduction Functionalization
Once the primary amine, 3-methoxy-3-methylbutan-1-amine, is obtained, it can be further functionalized to create a diverse array of substituted amines. Standard organic chemistry transformations can be applied, such as:
N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.
These subsequent modifications significantly expand the synthetic utility of the original azido compound.
Cycloaddition Reactions
The azide group of this compound readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to 1,2,3-Triazoles
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govcreative-biolabs.combeilstein-journals.org This reaction is characterized by its mild reaction conditions, high yields, and exceptional regioselectivity. nih.govbeilstein-journals.org
A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The copper(I) catalyst plays a crucial role in directing the reaction pathway to favor the formation of the 1,4-isomer. nih.govnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. creative-biolabs.com
The CuAAC reaction is known for its broad scope, tolerating a wide variety of functional groups on both the azide and the alkyne partner. nih.gov This allows for the synthesis of a diverse library of triazoles by varying the alkyne component.
Table 2: Examples of Alkyne Partners for CuAAC Reactions
| Alkyne Partner | Resulting Triazole Structure | Potential Applications |
| Phenylacetylene | 1-(3-methoxy-3-methylbutyl)-4-phenyl-1H-1,2,3-triazole | Organic synthesis, medicinal chemistry |
| Propargyl alcohol | (1-(3-methoxy-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol | Further functionalization, bioconjugation mdpi.com |
| Ethynylferrocene | 1-(3-methoxy-3-methylbutyl)-4-ferrocenyl-1H-1,2,3-triazole | Materials science, electrochemistry |
| 3-Ethynylthiophene | 1-(3-methoxy-3-methylbutyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole | Heterocyclic chemistry, materials science |
While the CuAAC is a powerful tool, it does have some limitations. The reaction is generally limited to terminal alkynes, as internal alkynes are typically unreactive under standard CuAAC conditions. rsc.org Additionally, certain functional groups can sometimes interfere with the copper catalyst, although the use of appropriate ligands can often mitigate these issues. nih.gov
Rearrangement Reactions
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. nih.govnih.gov This reaction is a cornerstone of organic synthesis for converting carboxylic acids into primary amines, carbamates, and ureas, as the resulting isocyanate is readily trapped by nucleophiles like water, alcohols, or amines. nih.govpearson.comresearchgate.net The mechanism involves the migration of the R-group from the carbonyl carbon to the adjacent nitrogen atom, which can be a concerted process or proceed through a nitrene intermediate, with the migrating group's stereochemistry fully retained. nih.govyoutube.com
It is critical to note that the Curtius rearrangement is a reaction of acyl azides (R-C(O)N₃). The compound this compound is an alkyl azide (R-CH₂N₃) and therefore does not undergo the Curtius rearrangement itself.
While this compound does not undergo the Curtius rearrangement, alkyl azides can participate in other types of rearrangement reactions, most notably the Schmidt reaction.
The Schmidt reaction involves the reaction of an azide with an electrophile, such as a ketone, aldehyde, or carboxylic acid, under acidic conditions. wikipedia.orgorganic-chemistry.org When an alkyl azide is reacted with a ketone, for instance, the process can be mediated by a Lewis acid. The reaction proceeds through a series of steps culminating in the migration of one of the ketone's alkyl groups to the nitrogen, ultimately forming a substituted amide. organic-chemistry.org Similarly, reaction with a carbocation generated from an alkene or tertiary alcohol can lead to the formation of an imine after rearrangement. organic-chemistry.org Although theoretically possible for this compound, specific applications of it in Schmidt-type rearrangements have not been documented.
Contributions to Complex Molecule Synthesis
Aliphatic azides are valuable building blocks in the synthesis of complex molecules and functional materials due to their versatile reactivity. acs.orgnih.gov They serve as a gateway to introducing nitrogen-containing functionalities, such as primary amines (via reduction) or triazoles (via cycloaddition), which are common motifs in pharmaceuticals and other bioactive compounds. The ability to use azides in highly selective reactions like SPAAC allows for their incorporation into intricate molecular scaffolds, which are core structures designed for derivatization with various functional units. mdpi.com
However, there is no specific information in the reviewed literature detailing the use of this compound in the synthesis of advanced organic scaffolds. Its utility would be predicated on the unique properties imparted by its isopentyl methoxy (B1213986) ether structure, but its specific contributions remain an underexplored area of research.
Enabling Access to Unique Chemical Space Through its Structural Features
Information regarding how the structural features of this compound enable access to unique chemical spaces is not available in the public domain.
Incorporation into Heterocyclic Systems Beyond Triazoles
There are no documented instances of this compound being incorporated into heterocyclic systems other than triazoles.
Table of Compounds Mentioned
Since no article content could be generated, there are no compounds to list in a table.
Advanced Analytical and Computational Approaches
Spectroscopic Characterization for Structural Elucidation (beyond basic identification)
Advanced spectroscopic techniques are indispensable for unequivocally determining the three-dimensional structure, connectivity, and electronic environment of 1-azido-3-methoxy-3-methylbutane.
Two-dimensional (2D) NMR spectroscopy provides a powerful tool for elucidating the complex structure of this compound by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the butyl chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable for identifying longer-range (2-3 bond) correlations, which would be instrumental in confirming the connectivity between the quaternary carbon, the methoxy (B1213986) group, and the rest of the carbon skeleton.
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. libretexts.orgnih.govyoutube.com This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com For this compound, NOESY experiments would be critical in determining the preferred spatial arrangement of the substituents around the C3-O bond and the C1-N3 bond. For instance, correlations between the protons of the methoxy group and specific protons on the butyl chain would provide insights into the rotational conformation around the C3-O single bond.
Table 1: Representative 2D NMR Correlations for an Alkoxy Azide (B81097) Structure
| 2D NMR Experiment | Correlating Nuclei | Expected Information for this compound |
| COSY | ¹H - ¹H | Confirms coupling between protons on C1, C2, and the methyl groups on C3. |
| HSQC | ¹H - ¹³C (one bond) | Assigns specific proton signals to their directly bonded carbon atoms. |
| HMBC | ¹H - ¹³C (multiple bonds) | Confirms connectivity of the methoxy group to C3 and the azido (B1232118) group to C1. |
| NOESY | ¹H - ¹H (through space) | Elucidates the preferred spatial orientation (conformation) of the methoxy and azido groups relative to the carbon backbone. |
This table is illustrative and based on general principles of NMR spectroscopy as applied to organic molecules.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. acs.orgnih.gov The azide group, in particular, has a very strong and characteristic asymmetric stretching vibration (νas) that appears in a relatively clean region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. nih.govnih.gov The exact position of this band can be sensitive to the electronic environment and solvent polarity. acs.orgnih.gov The symmetric stretch (νs) of the azide is often weaker in the IR spectrum but can be observed in the Raman spectrum.
Detailed analysis of the "fingerprint region" (below 1500 cm⁻¹) in both IR and Raman spectra would reveal complex vibrational modes corresponding to C-H bending, C-C stretching, and C-O stretching, providing a unique vibrational signature for this compound. acs.org
Table 2: Typical Vibrational Frequencies for Alkyl Azides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N₃ | Asymmetric Stretch | 2100 - 2160 | Strong (IR) |
| N₃ | Symmetric Stretch | 1200 - 1300 | Weak (IR), Stronger (Raman) |
| C-O | Stretch | 1050 - 1150 | Strong (IR) |
| C-H | Stretch (sp³) | 2850 - 3000 | Medium to Strong (IR) |
This data is representative of alkyl and alkoxy azides and is not specific experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.gov For this compound (C₆H₁₃N₃O), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass. A common fragmentation pattern for organic azides involves the loss of a molecule of nitrogen (N₂), which would result in a prominent fragment ion in the mass spectrum. acs.orgresearchgate.netdtic.mil Further fragmentation of the ether portion of the molecule would also be expected.
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Expected Fragmentation Pathway |
| [M+H]⁺ | C₆H₁₄N₃O⁺ | 144.1131 | Protonated molecular ion |
| [M-N₂]⁺ | C₆H₁₃O⁺ | 101.0961 | Loss of dinitrogen from the molecular ion |
The calculated m/z values are based on the theoretical exact masses of the constituent isotopes.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govyoutube.com For this compound, DFT calculations could be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate vibrational frequencies: Predict the IR and Raman spectra to aid in the interpretation of experimental data. rsc.orgresearchgate.net
Analyze the frontier molecular orbitals (HOMO and LUMO): Provide insights into the molecule's reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.
Determine electrostatic potential maps: Visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions.
DFT studies on related azides have shown that the azide group's electronic properties are sensitive to the substituents on the molecule. acs.org
Transition state modeling is a computational technique used to study the mechanisms of chemical reactions. For reactions involving this compound, such as cycloadditions or thermal decomposition, transition state calculations can be performed to:
Identify the transition state structure: The high-energy geometry that connects reactants and products.
Calculate the activation energy: The energy barrier that must be overcome for the reaction to occur, which is related to the reaction rate.
Elucidate the reaction pathway: Provide a detailed step-by-step understanding of how bonds are broken and formed during the reaction.
For example, in the context of a [3+2] cycloaddition reaction, a common reaction for azides, transition state modeling could predict the regioselectivity and stereoselectivity of the reaction. wikipedia.org Computational studies have been instrumental in understanding the mechanisms of various azide reactions, including those catalyzed by transition metals. nih.govmdpi.com
Conformational Analysis and Energy Minimization Studies
Conformational analysis is a critical computational technique used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For this compound, this analysis would involve the systematic exploration of the potential energy surface by rotating the single bonds within the molecule. Each rotation results in a different spatial orientation of the atoms, and the corresponding potential energy is calculated.
The primary goal of these studies is to locate the global energy minimum, which represents the most probable conformation of the molecule in its ground state. Additionally, other low-energy conformers that may exist in equilibrium are also identified. The energy difference between these conformers is crucial for understanding the molecule's flexibility and its dynamic behavior in solution.
Energy minimization is an integral part of conformational analysis. Starting from an initial guessed geometry, computational algorithms iteratively adjust the positions of the atoms to find a structure with the lowest possible potential energy. Common methods employed for such studies include molecular mechanics force fields for a preliminary scan of the conformational landscape, followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT), for refining the geometries and energies of the most stable conformers.
A hypothetical data table for the conformational analysis of this compound might look like the following, where energies are expressed relative to the global minimum:
Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative as specific experimental or computational results for this molecule are not publicly available.)
| Conformer ID | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A (Global Min.) | 180° (anti-periplanar) | 0.00 | 75.2 |
| B | 60° (gauche) | 1.20 | 15.5 |
| C | -60° (gauche) | 1.25 | 9.3 |
This table would typically be generated from the output of computational chemistry software packages.
Prediction of Spectroscopic Properties (e.g., chemical shifts, vibrational modes)
Computational chemistry also allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for confirming the structure of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) is a powerful tool for structure elucidation. mdpi.comnih.gov Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly enhanced by the development of sophisticated basis sets and the inclusion of solvent effects in the calculations. nrel.govchemrxiv.org Machine learning and artificial intelligence are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. mdpi.comnrel.gov
A hypothetical table of predicted NMR chemical shifts for this compound would be structured as follows:
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative as specific experimental or computational results for this molecule are not publicly available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H ₂-N₃ | 3.45 | 55.2 |
| C2-H ₂ | 1.80 | 38.1 |
| C3-O-CH ₃ | 3.20 | 50.5 |
| C3-CH ₃ (x2) | 1.15 | 25.8 |
| C 3-O | - | 75.4 |
Vibrational Modes: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be experimentally observed using infrared (IR) and Raman spectroscopy. Computational methods can calculate these vibrational modes and their corresponding frequencies. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org
The calculation of the vibrational spectrum of this compound would provide theoretical frequencies for key functional groups, such as the characteristic asymmetric stretch of the azide group (N₃), C-H stretches, and C-O stretches. These predicted frequencies can aid in the assignment of experimental IR and Raman spectra.
A hypothetical table summarizing key predicted vibrational frequencies might appear as:
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This data is illustrative as specific experimental or computational results for this molecule are not publicly available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Azide (N₃) Asymmetric Stretch | 2105 | Strong |
| C-H (Alkyl) Stretch | 2850-2960 | Medium-Strong |
| C-O (Ether) Stretch | 1100 | Strong |
| CH₂ Bend (Scissoring) | 1450 | Medium |
These advanced computational approaches provide a detailed molecular-level understanding that is often unattainable through experimental methods alone. cuny.edu
Future Research Directions and Synthetic Innovations
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-Azido-3-methoxy-3-methylbutane and related azido-ethers is an area ripe for innovation, particularly with a focus on environmentally benign and safer methodologies.
Green Chemistry Approaches for Azide (B81097) Synthesis
Traditional methods for azide synthesis often involve hazardous reagents and produce significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives. A promising approach involves the use of solid-supported reagents and catalysts, which can be easily recovered and reused, minimizing waste. rsc.org For instance, the direct azidation of alcohols using trimethylsilyl (B98337) azide (TMSN₃) can be mediated by recyclable catalysts like Amberlyst-15. organic-chemistry.orgresearchgate.netnih.gov This approach avoids the use of more hazardous azidating agents and simplifies product purification. Research into alternative, less toxic azide sources and solvent-free or aqueous reaction conditions are also critical areas for development. rsc.org The use of benzyl (B1604629) alcohol derivatives in the synthesis of sodium azide has been shown to reduce volatile organic compound (VOC) emissions and improve safety. rsc.org
Flow Chemistry Applications for Enhanced Control and Safety
The synthesis of organic azides can be hazardous due to the potential for the formation of explosive intermediates. innosyn.com Flow chemistry, or continuous manufacturing, offers a significantly safer and more efficient alternative to traditional batch processes. innosyn.comresearchgate.net By conducting reactions in small-volume, continuous-flow reactors, heat and mass transfer are greatly improved, allowing for precise control over reaction conditions and minimizing the accumulation of hazardous substances. researchgate.netnih.gov This technology is particularly well-suited for the synthesis of this compound, as it would allow for the safe in-situ generation and immediate consumption of potentially unstable azide intermediates. innosyn.comnih.govdigitellinc.comrsc.org The scalability of flow processes also presents an advantage for potential industrial applications. researchgate.netnih.gov
Exploration of New Reactivity Modes for the Azido-Ether Motif
The unique combination of a sterically hindered ether and an azide group in this compound suggests the potential for novel and selective chemical transformations. The reactivity of the azide group can be influenced by the adjacent ether functionality, and vice versa. nih.gov Future research should focus on exploring reactions that exploit this bifunctionality. For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic compounds. rsc.orgnih.gov The influence of the bulky ether group on the typical reactions of the azide, such as cycloadditions or reductions, warrants detailed investigation. nih.gov Understanding these interactions will be key to unlocking the full synthetic potential of this molecule.
Integration into Chemo- and Regioselective Transformations
The presence of two distinct functional groups in this compound makes it an ideal substrate for studying and developing chemo- and regioselective reactions. mdpi.comresearchgate.net For instance, it should be possible to selectively transform the azide group while leaving the ether linkage intact, or vice versa, by carefully choosing reaction conditions and catalysts. Iron-catalyzed chemoselective azidation of silyl (B83357) ethers has been demonstrated, showing that differentiation between similar functional groups is possible. researchgate.netresearchgate.net The development of orthogonal protection-deprotection strategies for the two functional groups would further enhance the utility of this compound as a versatile building block in complex molecule synthesis. mdpi.comresearchgate.net
Design and Synthesis of Advanced Materials Precursors
Organic azides are valuable precursors for a wide range of nitrogen-containing materials, including polymers and energetic materials. nih.govnih.govmdpi.com The unique structure of this compound, with its flexible ether backbone and reactive azide terminus, makes it a promising candidate as a monomer or cross-linking agent in the synthesis of advanced materials. nih.govmdpi.com For example, it could be incorporated into polymers to introduce specific functionalities or to modify material properties such as thermal stability and mechanical strength. mdpi.com Its potential use in the synthesis of energetic plasticizers or binders is another area worthy of exploration, given the prevalence of azido (B1232118) groups in such materials. nih.gov
High-Throughput Experimentation and Automation in Synthesis
The synthesis of specialized organic molecules like this compound is increasingly benefiting from advancements in high-throughput experimentation (HTE) and automated synthesis platforms. These technologies offer the potential to rapidly optimize reaction conditions, improve safety, and accelerate the discovery of novel synthetic routes. While specific high-throughput or fully automated methods for this compound are not extensively documented in publicly available literature, the principles and technologies developed for other organic azides and functionalized molecules are directly applicable.
High-throughput screening techniques, which involve conducting a large number of experiments in parallel, are invaluable for optimizing the synthesis of complex molecules. purdue.edunih.govnih.gov For a tertiary azide like this compound, where the reaction can be sensitive to steric hindrance and reaction conditions, HTE can be employed to systematically screen a wide array of parameters. ajgreenchem.com This includes evaluating different azide sources, catalysts, solvents, temperatures, and reaction times in a miniaturized format, such as in 384-well microtiter plates. purdue.edu A liquid-handling robot can precisely dispense the reagents into the wells, ensuring reproducibility and minimizing human error. purdue.eduyoutube.com
The data generated from these high-throughput experiments can be rapidly analyzed, often using techniques like mass spectrometry, to identify the optimal conditions for the synthesis of this compound. purdue.edu This data-rich approach not only accelerates the optimization process but also provides a deeper understanding of the reaction mechanism. nih.gov
Flow chemistry represents another key area of automation applicable to the synthesis of this compound. cam.ac.uk In a flow reactor, reagents are continuously pumped through a series of tubes and reactors where the reaction occurs. This technique offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. cam.ac.uk For the synthesis of a tertiary azide, a flow process could allow for rapid optimization and scaling of the reaction while maintaining a high level of safety.
A hypothetical high-throughput screening workflow for the optimization of this compound synthesis from the corresponding alcohol could involve the parameters outlined in the following interactive table:
Table 1: Hypothetical High-Throughput Screening Parameters for the Synthesis of this compound
| Parameter | Variables to be Screened |
|---|---|
| Azide Source | Sodium azide, Trimethylsilyl azide, Diphenylphosphoryl azide |
| Activating Agent | Methanesulfonyl chloride, Triflic anhydride, Diethylaminosulfur trifluoride |
| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran (B95107), Toluene |
| Base | Triethylamine, Diisopropylethylamine, Pyridine |
| Temperature (°C) | 0, 25 (Room Temperature), 50, 80 |
| Reaction Time (hours) | 1, 4, 12, 24 |
By systematically exploring these variables in a high-throughput manner, researchers can efficiently identify the optimal conditions for the synthesis of this compound.
Q & A
Q. What advanced spectroscopic techniques characterize the electronic properties of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
